molecular formula C22H22N2O4 B13848759 (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid

(2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid

Cat. No.: B13848759
M. Wt: 378.4 g/mol
InChI Key: PLCGVWUZZHCUSO-FIWHBWSRSA-N
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Description

(2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid is a complex organic compound that features an isochromane ring, an indole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid typically involves multi-step organic reactions. The starting materials might include isochromane derivatives, indole derivatives, and propanoic acid derivatives. Key steps could involve:

    Formation of Isochromane Ring: This could be achieved through cyclization reactions.

    Attachment of Indole Ring: This might involve coupling reactions such as Suzuki or Heck coupling.

    Formation of Propanoic Acid Moiety: This could be introduced through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the propanoic acid moiety.

    Reduction: Reduction reactions could target the carbonyl group in the isochromane ring.

    Substitution: Substitution reactions might occur at various positions on the indole or isochromane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with indole rings are often investigated for their roles in cell signaling and as potential therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the indole ring suggests it might interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The indole ring could play a key role in binding to these targets, while the isochromane and propanoic acid moieties might influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Isochromane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic Acid: Similar structure but without the methyl group on the indole ring.

    (2R)-2-(Isochromane-1-carbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic Acid: Similar structure but with the methyl group at a different position on the indole ring.

Uniqueness

The uniqueness of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid lies in its specific substitution pattern, which could influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position of the indole ring might confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

(2R)-2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H22N2O4/c1-13-6-7-16-15(12-23-18(16)10-13)11-19(22(26)27)24-21(25)20-17-5-3-2-4-14(17)8-9-28-20/h2-7,10,12,19-20,23H,8-9,11H2,1H3,(H,24,25)(H,26,27)/t19-,20?/m1/s1

InChI Key

PLCGVWUZZHCUSO-FIWHBWSRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3C4=CC=CC=C4CCO3

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C3C4=CC=CC=C4CCO3

Origin of Product

United States

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